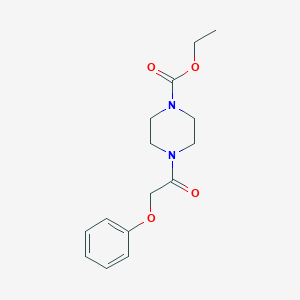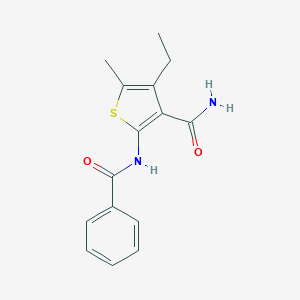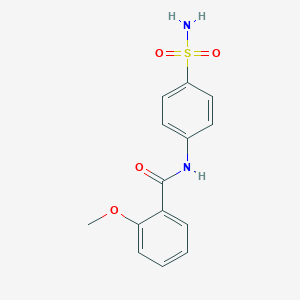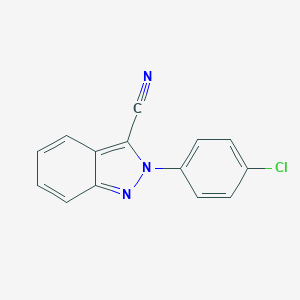![molecular formula C16H12Cl2N2O4 B240894 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide, commonly known as CFAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFAH is a hydrazide derivative that has been synthesized using a specific method, and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CFAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CFAH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CFAH has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
CFAH has been found to exhibit various biochemical and physiological effects. Studies have shown that CFAH exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. CFAH has also been found to exhibit anti-inflammatory and anti-oxidant effects by reducing the production of various pro-inflammatory cytokines and reactive oxygen species. Additionally, CFAH has been found to exhibit potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CFAH in lab experiments is its high purity and efficiency of synthesis. CFAH has been synthesized using a specific method that yields a high purity product, which is important for ensuring accurate and reliable results in lab experiments. However, one limitation of using CFAH in lab experiments is its potential toxicity and cytotoxic effects. Careful consideration should be taken when handling CFAH in lab experiments to avoid any potential health risks.
Orientations Futures
There are various future directions for research on CFAH. One area of research could focus on further elucidating the mechanism of action of CFAH and its specific targets in cancer cells. Another area of research could focus on optimizing the synthesis method of CFAH to improve its yield and efficiency. Additionally, further research could investigate the potential applications of CFAH in the treatment of various inflammatory and oxidative stress-related diseases, as well as its potential neuroprotective effects.
Méthodes De Synthèse
CFAH has been synthesized using a method that involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenoxyacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of CFAH as a yellow solid, which can be purified using column chromatography. This synthesis method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
CFAH has been found to exhibit various potential applications in the field of medicine. One of the primary applications of CFAH is its potential as an anti-cancer agent. Studies have shown that CFAH exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFAH has also been found to exhibit potential anti-inflammatory and anti-oxidant effects, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Nom du produit |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide |
|---|---|
Formule moléculaire |
C16H12Cl2N2O4 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-1-3-12(4-2-11)22-8-16(21)20-19-7-10-5-14-15(6-13(10)18)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+ |
Clé InChI |
RIXTYYCSPJDWCB-FBCYGCLPSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)



![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)

